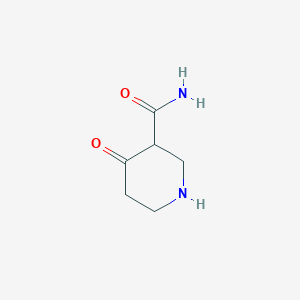

4-Oxopiperidine-3-carboxamide

説明

4-Oxopiperidine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.15600 .

Synthesis Analysis

Piperidones, including 4-Oxopiperidine-3-carboxamide, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives has been a subject of considerable research .Molecular Structure Analysis

The molecular structure of 4-Oxopiperidine-3-carboxamide consists of a six-membered piperidine ring with a carbonyl (C=O) group at the 4-position and a carboxamide (CONH2) group at the 3-position .科学的研究の応用

Antimicrobial Activity

4-Oxopiperidine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris . The structural feature of the piperidone ring, particularly with aromatic substitutions at the 2nd and 6th positions, is significant for antimicrobial activity.

Heterocyclic Chemistry in Drug Development

The piperidone skeleton of 4-Oxopiperidine-3-carboxamide is an attractive target for organic synthesis due to its relevance in pharmaceuticals. Many biologically active agrochemicals and pharmaceuticals are heterocyclic, and this compound’s ability to manifest substituents in defined three-dimensional representations makes it valuable for drug industry research .

Synthesis of Novel Piperidine Fused Pyrazole Derivatives

Research has been conducted on synthesizing novel analogues based on the piperidine fused pyrazolone core. These derivatives are explored for their potential as novel antibacterial agents through both in vitro and in silico studies. The cyclization reaction of tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with hydrazine components is a key step in accessing the piperidine fused pyrazolone scaffold .

Density Functional Theory (DFT) Calculations

DFT calculations are performed on 4-Oxopiperidine-3-carboxamide derivatives to determine various molecular properties. These studies help in understanding the reactive sites and molecular electrostatic potential maps, which are crucial for predicting the biological activity of these compounds .

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are utilized to study the inhibition activity of 4-Oxopiperidine-3-carboxamide derivatives. These computational techniques help in predicting how these compounds interact with biological targets, which is essential for the development of new drugs .

Cancer Research

Some derivatives of 4-Oxopiperidine-3-carboxamide have been designed and synthesized to evaluate their potential in inhibiting the growth of cancer cells. Although these compounds showed little to no activity against gram-positive and gram-negative bacteria, they specifically demonstrated potential as anticancer agents .

将来の方向性

作用機序

Target of Action

The primary target of 4-Oxopiperidine-3-carboxamide is the enzyme ω-amidase . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals .

Mode of Action

4-Oxopiperidine-3-carboxamide interacts with its target, ω-amidase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydrolysis of the compound, leading to various biochemical changes.

Biochemical Pathways

The compound is involved in the glutaminase II and asparaginase II pathways . In these pathways, L-glutamine and L-asparagine are first transaminated to α-ketoglutaramate (KGM) and α-ketosuccinamate (KSM), respectively. Then, KGM and KSM are hydrolyzed to α-ketoglutarate and oxaloacetate, respectively, by the action of ω-amidase . These pathways are irreversible and play a crucial role in shuttling 5-C (α-ketoglutarate) and 4-C (oxaloacetate) units into the TCA cycle .

Result of Action

The action of 4-Oxopiperidine-3-carboxamide leads to the production of α-ketoglutarate and oxaloacetate . These compounds are essential for the TCA cycle, a crucial biochemical pathway for energy production in cells. Additionally, the compound’s action can influence nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .

特性

IUPAC Name |

4-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAVEHIEIBFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopiperidine-3-carboxamide | |

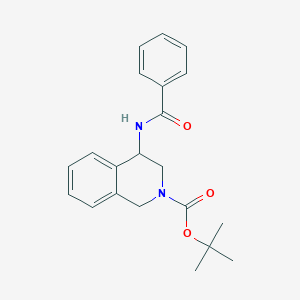

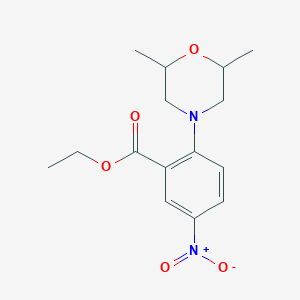

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

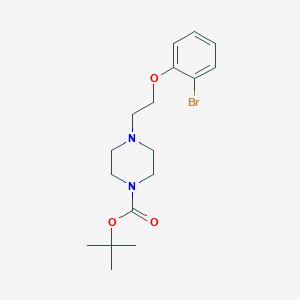

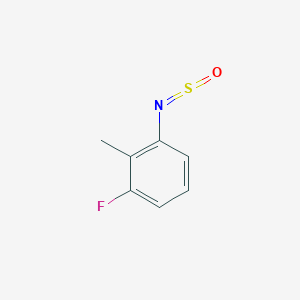

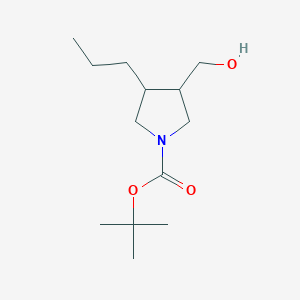

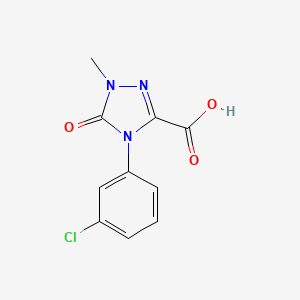

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)

![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)

![1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B1405631.png)

![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405641.png)